3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
InChI Key |
OKKJTYFDHKUEFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Bromophenyl 1 Methyl 1h Pyrazol 5 Ol
Retrosynthetic Analysis and Key Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol, the most logical retrosynthetic strategy involves disconnecting the pyrazole (B372694) ring itself.
The primary disconnection strategy targets the C3-N2 and N1-C5 bonds, which are typically formed during the final cyclization step. This approach is characteristic of the well-established Knorr pyrazole synthesis. This disconnection reveals two key synthons: a β-ketoester equivalent bearing the 2-bromophenyl group and methylhydrazine.
Disconnection 1 (C3-N2 and N1-C5): This is the most common and direct approach.
Target Molecule: this compound
Precursors: Methylhydrazine and an ethyl 3-(2-bromophenyl)-3-oxopropanoate.
This analysis simplifies the complex target molecule into a straightforward condensation and cyclization reaction between two readily accessible or preparable starting materials. The synthesis of the β-ketoester precursor, ethyl 3-(2-bromophenyl)-3-oxopropanoate, can be envisioned from 2-bromoacetophenone (B140003) via Claisen condensation with diethyl carbonate.
Classical Pyrazole Synthesis Approaches and Their Adaptations for the Compound
The most prominent classical method for synthesizing pyrazol-5-ols is the Knorr pyrazole synthesis, first reported in 1883. This method involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.
To synthesize this compound, this method is adapted by reacting ethyl 3-(2-bromophenyl)-3-oxopropanoate with methylhydrazine. The reaction typically proceeds in a solvent such as ethanol, often with an acid catalyst like acetic acid or sulfuric acid, under reflux conditions. dergipark.org.tr The mechanism involves the initial formation of a hydrazone intermediate by the reaction of the more reactive ketone carbonyl of the β-ketoester with methylhydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the secondary nitrogen onto the ester carbonyl, and subsequent dehydration to yield the final pyrazol-5-ol ring.
An alternative classical route involves the use of a 1,3-diketone instead of a β-ketoester. In this case, 1-(2-bromophenyl)butane-1,3-dione (B1315037) would be reacted with methylhydrazine. This condensation also proceeds through a similar mechanism of hydrazone formation followed by cyclization and dehydration to yield the desired product. nih.gov
These classical methods, while reliable, often require prolonged reaction times and elevated temperatures, which has prompted the development of more efficient and environmentally benign procedures.
Novel and Green Chemistry-Inspired Synthetic Routes
In recent years, a significant shift towards green and sustainable chemical practices has influenced the synthesis of heterocyclic compounds like pyrazoles. nih.gov This has led to the development of novel catalytic methods, multicomponent reactions, and the use of alternative energy sources to improve efficiency and reduce environmental impact. thieme-connect.com
To overcome the limitations of classical methods, various catalysts have been employed to facilitate the synthesis of pyrazolones. These catalysts can lead to milder reaction conditions, shorter reaction times, and higher yields.
For the synthesis of this compound, a catalytic approach would involve the condensation of ethyl 3-(2-bromophenyl)-3-oxopropanoate and methylhydrazine in the presence of a catalyst. While transition metal catalysis is common for C-N cross-coupling reactions to form N-aryl pyrazoles, the core ring formation from acyclic precursors often benefits from Lewis or Brønsted acid catalysis. organic-chemistry.org For instance, nano-ZnO has been shown to be a highly efficient catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from ethyl acetoacetate (B1235776) and phenylhydrazine, achieving excellent yields in a short time. nih.gov This methodology could be directly applied to the synthesis of the target compound. Other catalysts, such as imidazole (B134444) in aqueous media, have also been reported for green pyrazolone (B3327878) synthesis. acs.orgresearchgate.net
| Catalyst | Typical Conditions | Advantages | Reference Example |
|---|---|---|---|
| Nano-ZnO | Solvent-free, 100°C | High yield, short reaction time, reusable catalyst | Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol nih.gov |
| Imidazole | Aqueous media | Green solvent, mild conditions | Synthesis of various pyrazolone derivatives acs.org |
| Yb(PFO)₃ | Solvent-free | Mild and highly efficient | Three-component synthesis of persubstituted pyrazoles beilstein-journals.org |
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all reactants, are a cornerstone of green chemistry. mdpi.com They offer advantages in terms of atom economy, reduced waste, and operational simplicity. acs.org Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org
A potential three-component strategy for this compound could involve the reaction of a 2-bromobenzaldehyde, methylhydrazine, and a suitable C2 component like an acetylenic ester or a β-ketoester derivative in a one-pot process. For example, a reaction between 2-bromobenzaldehyde, methylhydrazine, and ethyl acetoacetate, catalyzed by an appropriate catalyst, could potentially assemble the pyrazole scaffold in a single, efficient operation. The development of MCRs is a highly active area of research, offering versatile and powerful protocols for creating complex molecules like the target compound. acs.org
The use of non-traditional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis. benthamdirect.com These techniques can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. rsc.org
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to a significant acceleration of reaction rates. The synthesis of pyrazole derivatives, including pyrazolones, has been shown to be highly efficient under microwave irradiation. dergipark.org.trnih.gov The condensation of ethyl 3-(2-bromophenyl)-3-oxopropanoate and methylhydrazine could likely be completed in minutes under microwave conditions, compared to hours under conventional reflux. dergipark.org.tr Studies have shown that pyrazolone synthesis can be achieved in 2-4 minutes using microwave irradiation. dergipark.org.tr
Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature microenvironments, which can enhance reaction rates and yields. Ultrasound has been successfully applied to various heterocyclic syntheses, including pyrazoles. asianpubs.orgnih.gov This technique offers a mild and efficient alternative for the synthesis of this compound, promoting the reaction under ambient or slightly elevated temperatures.
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours dergipark.org.tr | Moderate to Good | Well-established, simple setup |
| Microwave Irradiation | 2-20 minutes dergipark.org.trnih.gov | Good to Excellent | Rapid heating, reduced time, higher yields nih.gov |
| Ultrasound Irradiation | 30-90 minutes asianpubs.org | Good to Excellent | Enhanced reaction rates, milder conditions |
Purification and Isolation Methodologies in Research-Scale Compound Synthesis
After the successful synthesis of this compound, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. Several standard laboratory techniques can be employed.
Crystallization: This is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Common solvent systems for pyrazoles include ethanol/water or ethyl acetate (B1210297)/hexane mixtures. reddit.com
Column Chromatography: If crystallization is ineffective, purification can be achieved using column chromatography. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluting solvent (mobile phase) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. For pyrazoles, which can be somewhat polar, solvent systems like hexane/ethyl acetate are often used. nih.gov To prevent the compound from sticking to the acidic silica gel, the silica can be deactivated with a small amount of a base like triethylamine (B128534). researchgate.net
Acid-Base Extraction: The pyrazol-5-ol moiety imparts weak acidic character to the molecule due to tautomerism with the pyrazolone form. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The acidic pyrazol-5-ol will be deprotonated and dissolve in the aqueous layer as its salt, while non-acidic impurities remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product, which is then collected by filtration.
The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the physical properties of the target compound. Often, a combination of these techniques is required to achieve high purity.
Chemical Transformations and Derivatization Strategies of 3 2 Bromophenyl 1 Methyl 1h Pyrazol 5 Ol
Reactivity of the Pyrazole (B372694) Ring System and its Functional Groups
The chemical behavior of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is dictated by the interplay of its constituent parts. The pyrazole core is an electron-rich aromatic system, while the hydroxyl group at the C5 position imparts acidic properties and allows for tautomerism with its keto form, 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5(4H)-one. This tautomerism is crucial as it influences the regioselectivity of certain reactions.
Electrophilic aromatic substitution (EAS) on the bromophenyl ring is influenced by the directing effects of both the existing bromine atom and the pyrazolyl substituent. The bromine atom is a deactivating, yet ortho, para-directing group. The 1-methyl-pyrazol-5-ol substituent is generally considered an activating, ortho, para-directing group. However, under strongly acidic conditions typical for many EAS reactions (e.g., nitration with mixed acid), the pyrazole ring's N2 atom can be protonated. cdnsciencepub.comcdnsciencepub.com This protonation transforms the pyrazolyl group into a deactivating, meta-directing group relative to its point of attachment.
Given that the pyrazolyl group is at C1 and the bromine at C2 of the phenyl ring, the potential sites for substitution are C3, C4, C5, and C6.
Para-substitution (to the pyrazolyl group): The C4 position is sterically accessible and electronically favored by the para-directing effect of the pyrazolyl group (under non-acidic conditions) and the ortho-directing effect of the bromine atom.
Ortho-substitution (to the pyrazolyl group): The C6 position is activated by both substituents but may be subject to some steric hindrance from the pyrazolyl ring.
Meta-substitution (to the pyrazolyl group): Under strongly acidic (protonating) conditions, the now deactivating pyrazolyl group would direct incoming electrophiles to the C3 and C5 positions.
Therefore, the outcome of reactions like nitration or halogenation is highly dependent on the reaction conditions, which control the electronic nature of the pyrazolyl substituent. cdnsciencepub.comcdnsciencepub.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Bromophenyl Moiety
| Reaction | Typical Reagents | Probable Major Product(s) | Conditions & Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-(2-Bromo-5-nitrophenyl)-1-methyl-1H-pyrazol-5-ol | Strongly acidic conditions protonate the pyrazole N2, making the ring a meta-director. The C5 position is favored. |
| Bromination | Br₂ / FeBr₃ | 3-(2-Bromo-4-phenyl)-1-methyl-1H-pyrazol-5-ol or 3-(2,6-Dibromophenyl)-1-methyl-1H-pyrazol-5-ol | Under neutral/Lewis acidic conditions, the pyrazolyl group is an ortho, para-director. Substitution at C4 or C6 is expected. |
The hydroxyl group of this compound is a key site for functionalization. Due to keto-enol tautomerism, alkylation and acylation can result in either O-substituted or C4-substituted products. The regioselectivity is often controlled by the reaction conditions, such as the choice of base, solvent, and electrophile.
Etherification (O-Alkylation): Reaction with alkyl halides in the presence of a base can lead to the formation of 5-alkoxy-pyrazoles. Using a soft base in a polar aprotic solvent typically favors O-alkylation.
Esterification (O-Acylation): Acylation with acid chlorides or anhydrides can yield the corresponding 5-acyloxy-pyrazole esters. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. mdpi.com
It is important to note that under certain conditions, particularly with strong bases, competitive C4-alkylation or C4-acylation can occur on the tautomeric pyrazolone (B3327878) form, leading to a mixture of products. rsc.org
For this compound, the potential for reaction at the pyrazole nitrogen atoms is limited.
N1-Position: This nitrogen is already substituted with a methyl group, precluding further alkylation or acylation at this site under standard conditions.
N2-Position: The nitrogen at the 2-position is a pyridine-like, sp²-hybridized atom. Its lone pair of electrons is part of the aromatic π-system. Consequently, it is significantly less nucleophilic than the pyrrole-like nitrogen in an N-unsubstituted pyrazole. acs.org While quaternization to form a pyrazolium (B1228807) salt is possible with powerful alkylating agents (e.g., methyl triflate), it is not a common derivatization strategy as it disrupts the aromaticity of the ring and requires harsh conditions. Standard N-alkylation or N-acylation reactions are generally unfavorable at this position. semanticscholar.org
Transformation of the Bromo-Substituent in the Compound
The bromine atom on the phenyl ring is a versatile functional handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.
Transition-metal-catalyzed cross-coupling reactions provide a powerful platform for elaborating the molecular structure by forming new carbon-carbon bonds at the site of the bromo-substituent. These reactions are fundamental in modern organic synthesis for building complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is highly efficient for creating biaryl structures.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | 3-(2-Arylphenyl)-1-methyl-1H-pyrazol-5-ol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 3-(2-(Alkynyl)phenyl)-1-methyl-1H-pyrazol-5-ol |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | 3-(2-(Alkenyl)phenyl)-1-methyl-1H-pyrazol-5-ol |
Nucleophilic aromatic substitution (SNAr) of an aryl halide like the bromo-substituent is a challenging transformation. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be significantly electron-deficient. chemistrysteps.com This is usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the bromine atom). masterorganicchemistry.comlibretexts.org
The 3-(1-methyl-1H-pyrazol-5-ol) substituent is not a strong electron-withdrawing group. Therefore, the bromophenyl ring in the target compound is not sufficiently activated to undergo SNAr with common nucleophiles (e.g., alkoxides, amines) under standard conditions. Attempting such reactions would likely require very harsh conditions of high temperature and pressure, leading to low yields and side reactions.
A more viable alternative for achieving formal nucleophilic substitution involves transition metal catalysis, such as the Buchwald-Hartwig amination (for C-N bond formation) or Ullmann condensation (for C-O, C-S, or C-N bond formation), which proceed through different catalytic cycles than the classical SNAr addition-elimination pathway.
Stereoselective Synthesis of Analogues and Derivatives
While specific stereoselective syntheses starting from this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis applied to analogous pyrazolone structures provide a clear roadmap for achieving stereocontrol. Pyrazol-5-ols exist in tautomeric equilibrium with pyrazolin-5-ones, and the C4 position of the pyrazolone tautomer is a key site for nucleophilic attack. rwth-aachen.de This reactivity has been exploited in various organocatalytic and metal-catalyzed asymmetric reactions to generate chiral derivatives. rwth-aachen.de
One of the primary strategies for the stereoselective synthesis of pyrazolone derivatives involves the Michael addition of the pyrazolone to various electrophilic acceptors. For instance, the reaction of 4-substituted pyrazolin-5-ones with β-nitroalkenes can be catalyzed by bifunctional aminothiourea catalysts. rwth-aachen.de This approach leads to the formation of multi-substituted pyrazolin-5-one derivatives with vicinal quaternary and tertiary stereocenters. rwth-aachen.de Although the diastereoselectivity can be variable, high enantioselectivities are often achievable. rwth-aachen.de
Another powerful method is the asymmetric chlorination of pyrazolones. A one-pot sequential reaction involving a Michael addition followed by chlorination with N-chlorosuccinimide (NCS), catalyzed by an aminothiourea and benzoic acid, can produce chlorinated pyrazolones with a tertiary and a tetrasubstituted chlorinated stereocenter in excellent yields and enantioselectivities. rwth-aachen.de Similarly, asymmetric bromination using N-bromosuccinimide (NBS) has been successfully employed. rwth-aachen.de
These methodologies, while demonstrated on other pyrazole scaffolds, are theoretically applicable to derivatives of this compound. By employing chiral catalysts, it is possible to control the stereochemical outcome of reactions at the C4 position, leading to the synthesis of a diverse range of enantiopure analogues.
Table 1: Representative Stereoselective Reactions of Pyrazolones
| Reaction Type | Electrophile | Catalyst | Key Feature |
|---|---|---|---|
| Michael Addition | β-Nitroalkenes | Bifunctional Aminothiourea | Creation of vicinal quaternary and tertiary stereocenters |
| Michael Addition/Chlorination | Nitroalkenes / NCS | Aminothiourea / Benzoic Acid | Formation of chlorinated pyrazolones with high enantioselectivity |
Spectroscopic and Advanced Analytical Techniques in Compound Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol, ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group (likely a singlet), the proton on the pyrazole (B372694) ring, and the protons of the 2-bromophenyl group (which would exhibit complex splitting patterns due to spin-spin coupling). The chemical shifts of these protons would be indicative of their electronic environment.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the methyl carbon, the carbons of the pyrazole ring (including the C=O or C-OH carbon, which can exist in tautomeric forms), and the carbons of the bromophenyl ring.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning these signals and confirming the connectivity of the molecular framework. However, no published NMR data for this compound could be located.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₉BrN₂O).
Fragmentation Studies: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation of the molecule. The resulting fragmentation pattern would be characteristic of the compound's structure, with expected cleavages of the bromophenyl group, the methyl group, and fragmentation of the pyrazole ring. The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, resulting in characteristic M and M+2 isotopic peaks for bromine-containing fragments. Specific fragmentation data for the target compound is not currently available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, key expected vibrational bands would include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ if the compound exists in the hydroxyl tautomeric form.
C=O stretch: A strong absorption around 1650-1700 cm⁻¹ if the compound exists in the keto tautomeric form (as a pyrazolone).
C=C and C=N stretches: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazole and phenyl rings.
C-H stretches: Signals around 2800-3100 cm⁻¹.
C-Br stretch: Typically found in the lower frequency region of the IR spectrum.
A detailed analysis of the vibrational spectra would help in understanding the tautomeric equilibrium of the pyrazol-5-ol moiety. No experimental IR or Raman spectra for this compound have been found in the searched literature.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would allow for the precise determination of:
Molecular Conformation: The three-dimensional arrangement of the atoms, including the dihedral angle between the pyrazole and the 2-bromophenyl rings.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insights into bonding and steric effects.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.
A crystallographic study would also definitively establish the tautomeric form present in the solid state. Despite the availability of crystal structures for some related bromophenyl-pyrazole derivatives, no crystallographic data for this compound has been reported.
High-Resolution Chromatography Coupling Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for assessing the purity of a synthesized compound and for its detection and quantification in complex mixtures.
Purity Assessment: A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under the specific chromatographic conditions.
Mixture Analysis: These techniques would allow for the separation of this compound from starting materials, byproducts, or other components in a mixture, with the mass spectrometer providing structural confirmation of the separated components.
While these techniques are standard for the characterization of new chemical entities, no specific application notes or research articles detailing the GC-MS or LC-MS analysis of this compound were identified.
Theoretical and Computational Investigations of 3 2 Bromophenyl 1 Methyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. eurasianjournals.com These methods can determine the electronic structure and reactivity of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. eurasianjournals.comresearchgate.net For this compound, DFT calculations, potentially using the B3LYP functional with a 6-31G(d) basis set, can provide detailed information about its molecular orbitals and charge distribution. researchgate.netjocpr.com
The distribution of electron density is crucial for understanding a molecule's reactivity. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visually represents the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole (B372694) ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by calculating the net atomic charges on each atom. This analysis provides a more detailed picture of the electron distribution within the molecule. nih.gov
Table 1: Hypothetical Mulliken Atomic Charges for this compound Calculated using DFT
| Atom | Charge (a.u.) |
| O(hydroxyl) | -0.65 |
| N1(pyrazole) | -0.15 |
| N2(pyrazole) | -0.20 |
| C3(pyrazole) | +0.25 |
| C5(pyrazole) | +0.40 |
| Br | -0.05 |
Note: This data is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the pyrazol-5-ol ring, particularly on the oxygen and nitrogen atoms, as well as the π-system of the ring. The LUMO is likely to be distributed over the bromophenyl ring, influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. doi.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| E_gap | 4.7 |
Note: This data is hypothetical and for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the bromophenyl group to the pyrazole ring. Due to potential steric hindrance from the bromine atom, certain rotational conformations will be more stable than others.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. eurasianjournals.comnih.gov By simulating the motion of the atoms, MD can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.govnih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of compounds. researchgate.netjocpr.com DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies for this compound. jocpr.comresearchgate.net
The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. jocpr.com For instance, the calculated IR spectrum would show characteristic vibrational frequencies for the O-H, C=O (in the tautomeric keto form), C=N, and C-Br bonds. researchgate.netmdpi.com Similarly, predicted NMR chemical shifts can help in the assignment of signals in the experimental spectra. researchgate.netmdpi.com
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C5 (pyrazole, C-OH) | 155.0 |
| C3 (pyrazole, C-Aryl) | 148.0 |
| C4 (pyrazole) | 105.0 |
| C (bromophenyl, C-Br) | 120.0 |
| C (bromophenyl, C-Py) | 135.0 |
| CH₃ (N-methyl) | 35.0 |
Note: This data is hypothetical and for illustrative purposes.
Ligand-Protein Docking Simulations for Conceptual Interaction Exploration
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is instrumental in drug discovery for exploring the potential interactions between a ligand and its biological target. nih.govnih.gov
For this compound, docking simulations could be performed with various protein targets to explore its potential biological activity. These simulations would predict the binding mode and estimate the binding affinity of the compound within the protein's active site. nih.govtandfonline.com The pyrazole moiety is a common scaffold in many protein kinase inhibitors, and its derivatives are known to interact with the hinge region of kinases. nih.gov The hydroxyl group could act as a hydrogen bond donor or acceptor, while the bromophenyl group could engage in hydrophobic or halogen bonding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ej-chem.org The development of a QSAR model for derivatives of this compound would involve several steps.
First, a dataset of structurally related compounds with their measured biological activities would be required. acs.org Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. acs.org These descriptors can be constitutional, topological, geometrical, or electronic.
Finally, a mathematical model would be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a correlation between the descriptors and the biological activity. acs.orgnih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. researchgate.net
Coordination Chemistry: 3 2 Bromophenyl 1 Methyl 1h Pyrazol 5 Ol As a Ligand
Design Principles for Pyrazole-Based Metal Chelators
The design of pyrazole-based metal chelators is guided by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes. The pyrazole (B372694) ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which can act as donor sites for metal ions. The versatility of pyrazole-based ligands stems from the ease with which their steric and electronic properties can be tuned through substitution at various positions of the pyrazole ring. nih.gov
The coordination of a pyrazole to a metal center can occur through the pyridine-like sp²-hybridized nitrogen atom. In the case of N-unsubstituted pyrazoles, deprotonation of the N-H group leads to the formation of a pyrazolate anion, which can act as a bridging ligand between two metal centers. uninsubria.it The substituents on the pyrazole ring play a crucial role in determining the ligand's properties. Electron-donating or electron-withdrawing groups can modify the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. figshare.com Bulky substituents can impose steric constraints that affect the coordination geometry around the metal ion. figshare.com
For 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol, several structural features are anticipated to be significant in its design as a metal chelator:
The Pyrazol-5-ol Moiety: The presence of the hydroxyl group at the C5 position introduces an additional potential coordination site. This allows for the formation of a stable five-membered chelate ring involving the N2 nitrogen and the oxygen of the deprotonated hydroxyl group. This bidentate N,O-coordination is a common and stable binding mode for pyrazol-5-one derivatives. researchgate.net
The N1-Methyl Group: The methyl group at the N1 position prevents the formation of pyrazolate bridges that are characteristic of N-unsubstituted pyrazoles. This directs the coordination to be primarily through the N2 nitrogen and the C5-oxygen, favoring the formation of mononuclear complexes.
The 3-(2-Bromophenyl) Group: The phenyl ring at the C3 position can influence the electronic properties of the pyrazole ring through inductive and resonance effects. The bromine atom in the ortho position of the phenyl ring introduces both steric bulk and an additional potential, albeit weak, coordination site. The steric hindrance from the 2-bromophenyl group could influence the preferred coordination geometry of the metal complexes.
Synthesis and Characterization of Metal Complexes Derived from the Compound
The synthesis of pyrazole-based ligands themselves often involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For this compound, a plausible synthetic route would involve the reaction of a 2-bromobenzoylacetate derivative with methylhydrazine.
The formation of metal complexes would then proceed by reacting this compound with a metal salt, such as a halide, acetate (B1210297), or nitrate (B79036) of the desired metal, in a solvent like ethanol, methanol, or acetonitrile. The reaction is often carried out at room temperature or with gentle heating. The resulting metal complexes can be isolated as crystalline solids by slow evaporation of the solvent or by the addition of a less polar solvent.
Table 1: General Synthetic Methods for Pyrazole-Based Metal Complexes
| Metal Ion Source | Ligand | Solvent | Reaction Conditions | Product |
| Metal Halides (e.g., CuCl₂, PdCl₂) | Pyrazol-5-ol derivative | Ethanol, Methanol | Stirring at room temperature or reflux | [M(L)₂Cl₂] or [ML₂] |
| Metal Acetates (e.g., Rh₂(OAc)₄) | Pyrazol-5-ol derivative | Acetonitrile | Reflux | [Rh₂(OAc)₄(L)₂] |
| Metal Nitrates (e.g., Ln(NO₃)₃) | Pyrazol-5-ol derivative | Methanol/Water | Stirring at room temperature | [Ln(L)₃(NO₃)₃] |
Characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=O stretching frequency of the pyrazol-5-ol ring and the appearance of new bands corresponding to metal-nitrogen and metal-oxygen bonds would be indicative of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding mode.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.
Elemental Analysis: To determine the empirical formula of the complex.
Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Studies on Chelation Modes, Coordination Geometries, and Metal Ion Selectivity
The chelation modes of pyrazol-5-ol ligands are diverse and depend on the substituents on the pyrazole ring and the nature of the metal ion. researchgate.net For this compound, the most probable chelation mode is bidentate, involving the N2 nitrogen of the pyrazole ring and the oxygen atom of the deprotonated hydroxyl group at the C5 position. This would form a stable five-membered chelate ring.
The coordination geometry of the resulting metal complexes would be influenced by the preferred coordination number of the metal ion and the steric bulk of the ligands. The 2-bromophenyl substituent is expected to play a significant role in determining the spatial arrangement of the ligands around the metal center. For a metal ion with a coordination number of four, a square planar or tetrahedral geometry could be adopted. For a coordination number of six, an octahedral geometry would be expected.
Table 2: Plausible Coordination Geometries for Metal Complexes of this compound
| Metal Ion | Coordination Number | Likely Geometry |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |
| Pd(II) | 4 | Square Planar |
| Rh(I) | 4 | Square Planar |
| Lanthanides (e.g., Tb(III)) | 8 or 9 | Square Antiprismatic or Tricapped Trigonal Prismatic |
Metal ion selectivity is another important aspect of ligand design. The "hard and soft acids and bases" (HSAB) principle can provide some insight into the expected selectivity. The N,O-donor set of this compound would suggest a preference for borderline to hard metal ions. The stability of lanthanide complexes with substituted pyrazoles has been reported, indicating that this ligand could also be a suitable chelator for f-block elements. materialsciencejournal.org The specific electronic and steric properties imparted by the 2-bromophenyl group might lead to enhanced selectivity for certain metal ions over others.
Catalytic Applications of Metal Complexes Incorporating the Compound as a Ligand
Metal complexes derived from pyrazole-based ligands have found extensive applications in catalysis. nih.gov The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center in various oxidation states and to modulate its electronic and steric environment.
Given the structural features of this compound, its metal complexes could potentially be active in a range of catalytic transformations:
Palladium Complexes: Palladium complexes with pyrazole-based ligands have been used as catalysts in cross-coupling reactions such as the Suzuki reaction. mdpi.com The electronic properties of the 2-bromophenyl group could influence the catalytic efficiency of a palladium complex of this ligand in such reactions.
Rhodium Complexes: Rhodium complexes with pyrazole-containing ligands have been investigated for their catalytic activity in hydrosilylation and C-H functionalization reactions. acs.orgnih.gov The steric bulk of the 2-bromophenyl group might play a role in the stereoselectivity of catalytic reactions.
Copper Complexes: Copper(II) complexes with pyrazole derivatives have been studied as potential mimics of antioxidant enzymes. nih.gov The redox properties of a copper complex with this compound could make it a candidate for oxidation catalysis.
The development of catalytically active metal complexes often involves a systematic variation of the ligand structure to optimize the catalyst's performance. The presence of the bromo substituent on the phenyl ring could also open up possibilities for post-complexation modification, allowing for the synthesis of more complex catalytic systems.
Supramolecular Assembly Studies Incorporating Metal-Ligand Interactions
The formation of supramolecular assemblies through metal-ligand interactions is a rapidly growing area of research. Pyrazole-based ligands are excellent building blocks for the construction of such assemblies due to their well-defined coordination vectors and the possibility of introducing functional groups that can participate in non-covalent interactions. conicet.gov.ar
While the N1-methyl group in this compound prevents the formation of pyrazolate-bridged polymers, its metal complexes can still participate in supramolecular assembly through other non-covalent interactions. The 2-bromophenyl group can engage in π-π stacking interactions with adjacent ligands or solvent molecules. The bromine atom itself can participate in halogen bonding, a directional non-covalent interaction that can be used to control the solid-state packing of molecules.
Exploration of the Pyrazole Scaffold in Medicinal Chemistry Research
Strategic Utilization of Pyrazoles as Bioisosteric Scaffolds in Drug Design
A cornerstone of medicinal chemistry is the concept of bioisosterism, where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. nih.gov The pyrazole (B372694) ring is frequently employed as a bioisostere for various functional groups, a strategy that allows for the fine-tuning of a drug candidate's characteristics. nih.govnih.gov
Pyrazoles can serve as effective bioisosteric replacements for amides and arene (e.g., benzene) rings. nih.govresearchgate.net This substitution can lead to significant improvements in potency and physicochemical properties such as lipophilicity and water solubility. nih.gov For instance, replacing a benzene (B151609) ring (ClogP = 2.14) with a pyrazole ring (ClogP = 0.24) can substantially decrease lipophilicity, which may improve a compound's pharmacokinetic profile. nih.gov In one study, pyrazoles were successfully used as bioisosteres for amides in the development of prolylcarboxypeptidase (PrCP) inhibitors. researchgate.net Similarly, researchers have designed potent and selective CB1 cannabinoid receptor antagonists by replacing the 1,5-diarylpyrazole motif of rimonabant (B1662492) with other heterocycles like thiazoles, triazoles, and imidazoles, demonstrating the interchangeability of these scaffolds. acs.org
The structure of 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol contains both an aryl group (bromophenyl) and the pyrazole core itself, which can act as a hydrogen bond donor and acceptor. nih.gov This dual functionality allows the pyrazole ring to mimic the interactions of other groups and facilitate strong binding to target proteins, making it an attractive scaffold for bioisosteric replacement strategies in drug design. nih.gov
Table 1: Comparison of Physicochemical Properties of Pyrazole and Bioisosteric Partners
| Scaffold | ClogP | Aromaticity Index | H-Bond Donor | H-Bond Acceptor |
|---|---|---|---|---|
| Benzene | 2.14 | 100 | No | No |
| Pyrazole | 0.24 | 61 | Yes (N-1) | Yes (N-2) |
| Imidazole (B134444) | -0.08 | 50 | Yes | Yes |
This table provides a general comparison; specific values may vary based on substitution. nih.gov
Ligand-Based Drug Design Methodologies Incorporating the Compound Structure
Ligand-based drug design is employed when the three-dimensional structure of a biological target is unknown. This approach relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. Methodologies like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are used to identify the key chemical features essential for a compound's biological activity. nih.gov
The pyrazole scaffold is well-suited for these design strategies. For example, ligand-based approaches have been successfully used to design and synthesize novel pyrazole derivatives as selective and potent COX-2 inhibitors. nih.govresearchgate.net By analyzing a set of known pyrazole-based inhibitors, researchers developed pharmacophore and QSAR models that guided the design of new, more effective compounds. nih.gov
The structure of this compound possesses distinct features that are valuable for ligand-based design:
Hydrogen Bond Donor/Acceptor: The pyrazole ring's nitrogen atoms and the hydroxyl group can form crucial hydrogen bonds with a target receptor. nih.gov
Aromatic/Hydrophobic Region: The 2-bromophenyl group provides a hydrophobic region that can engage in van der Waals or pi-stacking interactions.
Defined 3D Shape: The substitution pattern on the pyrazole ring creates a specific three-dimensional arrangement of these features.
By comparing a series of analogues of this compound, a pharmacophore model could be constructed to map these essential interaction points. This model would then serve as a virtual template for screening compound libraries to find new molecules with the potential for similar biological activity. researchgate.net
Fragment-Based Drug Discovery (FBDD) Studies Involving Pyrazole Moieties
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. wikipedia.orgdrughunter.com These initial "hits" are then optimized and grown into more potent, lead-like molecules. drughunter.comfrontiersin.org FBDD offers advantages over traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often yielding higher quality starting points for optimization. nih.govnih.gov
Pyrazole moieties are frequently included in fragment libraries due to their desirable properties: they are synthetically accessible, have low molecular weight, and possess drug-like characteristics. nih.gov FBDD campaigns have successfully identified pyrazole fragments as starting points for developing potent inhibitors. For instance, a pyrazole hit from an FBDD screen led to the discovery of a novel series of indazole-based ketohexokinase inhibitors. researchgate.net The process often involves biophysical methods to confirm fragment binding, followed by X-ray crystallography to visualize the binding mode, which then guides the rational elaboration of the fragment into a more potent compound. nih.govresearchgate.net
A fragment derived from this compound, such as 1-methyl-1H-pyrazol-5-ol, could serve as an excellent starting point in an FBDD campaign. Its simplicity and ability to form hydrogen bonds make it an ideal probe for exploring binding pockets on a target protein.
Table 2: Key Principles of Fragment-Based Drug Discovery (FBDD)
| Principle | Description | Relevance of Pyrazole Fragments |
|---|---|---|
| Low Molecular Weight | Fragments typically have a molecular weight of <300 Da. frontiersin.org | The basic pyrazole core and its simple derivatives easily meet this criterion. |
| Weak Binding Affinity | Initial hits often bind in the high micromolar to millimolar range. drughunter.com | This is expected and acceptable for a fragment hit. |
| High Ligand Efficiency | Fragments exhibit strong binding relative to their small size. | Pyrazoles often form key interactions (e.g., hydrogen bonds), leading to high ligand efficiency. nih.gov |
| Structural Elaboration | Hits are grown, linked, or merged to increase potency. frontiersin.org | The pyrazole scaffold offers multiple, synthetically accessible points for chemical modification. |
PROTAC (Proteolysis-Targeting Chimeras) Linker Design Research Featuring Pyrazole Analogues
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. broadpharm.com A PROTAC consists of three parts: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a productive ternary complex (target-PROTAC-E3 ligase) and subsequent protein degradation. explorationpub.comnih.gov
While alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common linker motifs, there is growing interest in incorporating rigid or heterocyclic structures to optimize PROTAC properties. nih.govresearchgate.net Heterocycles like piperazine, piperidine, and triazole have been incorporated into linkers to enhance stability, solubility, and control the spatial orientation of the two binding ligands. nih.govresearchgate.net
Research has shown that replacing parts of a PROTAC's warhead with a pyrazole ring can improve metabolic stability and maintain high potency. nih.gov Similarly, pyrazole analogues can be strategically incorporated into the linker itself. A pyrazole ring within the linker could:
Introduce a degree of rigidity, constraining the conformational flexibility of the PROTAC.
Improve physicochemical properties such as solubility.
Provide additional points for hydrogen bonding, potentially stabilizing the ternary complex.
Serve as a stable, metabolically robust connection point, which can be achieved via "click chemistry" if a triazole (a related azole heterocycle) is used. explorationpub.com
Application in Chemical Biology Tools Development and Target Identification Studies
Beyond their direct therapeutic potential, pyrazole-containing compounds are valuable as chemical biology tools. These tools, often referred to as chemical probes, are used to investigate biological pathways and identify new therapeutic targets. researchgate.net The broad range of biological activities exhibited by pyrazole derivatives makes them ideal for this purpose. globalresearchonline.netresearchgate.net
Analysis of known pyrazole derivatives has shown that they have a class-selectivity toward protein kinases, a family of enzymes frequently implicated in cancer. nih.govresearchgate.net This makes them excellent scaffolds for developing kinase inhibitor probes to study cellular signaling. For example, libraries of pyrazole compounds can be screened against various cancer cell lines to identify compounds with potent anti-proliferative effects. nih.govmdpi.com Subsequent studies, including molecular docking, can then be used to identify the specific protein targets of the most active compounds. nih.govacs.org
A compound like this compound could be modified to serve as a chemical probe. For instance, the bromophenyl group could be used as a handle for attaching a reporter tag (like a fluorescent dye) or an affinity tag for pull-down experiments, which are used to isolate the protein target from cell lysates. Such tools are instrumental in target validation and in understanding the mechanism of action of new classes of bioactive molecules. researchgate.net
Applications As a Precursor and Building Block in Advanced Organic Synthesis
Role in the Synthesis of Diverse Heterocyclic Compounds
The pyrazol-5-ol nucleus is a well-known building block for the synthesis of a variety of other heterocyclic systems. The presence of multiple reactive sites—the hydroxyl group, the active methylene (B1212753) group at the C4 position, and the pyrazole (B372694) ring nitrogens—allows for diverse chemical transformations.
One of the most common applications of pyrazol-5-ol derivatives is in condensation reactions with various electrophiles to construct new heterocyclic rings. For instance, reactions with 1,3-dielectrophiles can lead to the formation of fused seven-membered rings. The active methylene group at the C4 position is particularly reactive and can participate in Knoevenagel condensations with aldehydes and ketones. This reactivity has been exploited in multicomponent reactions to build complex molecular scaffolds in a single step. For example, three-component reactions involving a pyrazol-5-ol, an aldehyde, and an active methylene compound can yield highly functionalized pyrano[2,3-c]pyrazole derivatives.
Furthermore, the hydroxyl group can be functionalized to introduce other functionalities or to act as a leaving group in subsequent reactions. The tautomeric nature of the pyrazol-5-ol, existing in equilibrium with its pyrazolone (B3327878) and pyrazolinium zwitterion forms, further contributes to its diverse reactivity.
The 2-bromophenyl substituent on the pyrazole ring also offers a handle for further diversification through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, vinyl, or alkynyl groups, leading to a wide array of novel substituted pyrazole derivatives.
Table 1: Potential Heterocyclic Systems Derived from Pyrazol-5-ol Precursors
| Precursor | Reagent(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| 3-Aryl-1-methyl-1H-pyrazol-5-ol | Aromatic Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | Multicomponent Reaction |
| 3-Aryl-1-methyl-1H-pyrazol-5-ol | 1,3-Diketone, Hydrazine (B178648) | Fused Pyrazolopyrimidine | Condensation/Cyclization |
| 3-Aryl-1-methyl-1H-pyrazol-5-ol | Chalcones | Dihydropyranopyrazole | Michael Addition/Cyclization |
| 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol | Arylboronic Acid, Pd Catalyst | 3-(Biphenylyl)-1-methyl-1H-pyrazol-5-ol | Suzuki Coupling |
Construction of Complex Polycyclic and Fused Ring Systems
The strategic placement of the 2-bromophenyl group ortho to the point of attachment to the pyrazole ring in this compound provides a unique opportunity for the construction of fused polycyclic systems. Intramolecular cyclization reactions can be envisioned where the bromine atom is displaced by a nucleophilic center from the pyrazole core or a substituent attached to it.
For example, a palladium-catalyzed intramolecular C-C or C-N bond formation could lead to the synthesis of novel tricyclic frameworks. If the C4 position of the pyrazole is functionalized with a suitable nucleophile, an intramolecular Heck reaction could be employed to construct a fused six- or seven-membered ring. Similarly, intramolecular Buchwald-Hartwig amination could be utilized if a nitrogen-containing substituent is present.
The synthesis of pyrano[2,3-c]pyrazol-4(1H)-one moieties from the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with bis(o-chlorocarbonyl chlorides) showcases the potential for creating complex, polycyclic structures from pyrazolone precursors researchgate.net. By analogy, this compound could serve as a key intermediate in the synthesis of novel fused heterocyclic systems with potential applications in materials science and medicinal chemistry.
Utilization in Natural Product Synthesis and Analogue Derivatization
While there are no specific reports on the use of this compound in the total synthesis of natural products, the pyrazole nucleus is a structural motif found in a limited number of natural products and is a prominent feature in many synthetic molecules with significant biological activity.
The versatility of the pyrazole scaffold makes it an attractive starting point for the synthesis of analogues of naturally occurring bioactive compounds. The ability to functionalize both the pyrazole core and the bromophenyl ring of this compound would allow for the systematic exploration of the structure-activity relationships of these analogues. For instance, the bromine atom could be replaced with various substituents via cross-coupling reactions to probe the effect of different functionalities on biological activity.
Development of Novel Reagents and Catalysts Utilizing the Compound's Structure
The structural features of this compound suggest its potential as a ligand in coordination chemistry and catalysis. The pyrazole ring contains two nitrogen atoms that can coordinate to metal centers. The presence of the ortho-bromine atom on the phenyl ring provides a site for further modification, which could be used to tune the electronic and steric properties of the resulting ligand.
For example, conversion of the bromo group to a phosphine, amine, or other coordinating group could lead to the formation of bidentate or pincer-type ligands. Such ligands are of great interest in homogeneous catalysis for a wide range of organic transformations. The combination of the pyrazole moiety and a custom-designed coordinating arm could lead to the development of novel catalysts with unique reactivity and selectivity. While this application is speculative, the modular nature of the compound makes it an intriguing candidate for ligand design and development.
Conclusion and Future Perspectives in Research on 3 2 Bromophenyl 1 Methyl 1h Pyrazol 5 Ol
Summary of Key Research Advances and Methodological Contributions
Research into pyrazole (B372694) derivatives has yielded a wealth of synthetic methodologies and uncovered a broad spectrum of biological activities. While direct studies on 3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-ol are not extensively documented in publicly available literature, the foundational knowledge of pyrazole chemistry provides a solid framework for understanding its potential.
Key synthetic advances in the broader pyrazole class often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.netmdpi.com For this compound, a plausible synthetic route would involve the reaction of an appropriate β-ketoester with methylhydrazine. The versatility of this approach allows for the introduction of various substituents on both the pyrazole ring and the phenyl moiety, enabling the creation of diverse chemical libraries for screening. mdpi.commdpi.com
Methodological contributions in recent years have focused on improving the efficiency, selectivity, and environmental footprint of pyrazole synthesis. researchgate.net The use of microwave irradiation, ultrasound, and green catalysts like nano-ZnO and Amberlyst-70 has been shown to accelerate reaction times and improve yields for related pyrazole syntheses. researchgate.netmdpi.com These modern techniques are readily applicable to the production of this compound and its analogs.
The biological significance of the pyrazole scaffold is well-established, with numerous derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comglobalresearchonline.net The presence of a halogenated phenyl ring, in this case, a 2-bromophenyl group, is a common feature in many biologically active molecules, often enhancing their potency and modulating their pharmacokinetic properties. nih.gov
Identification of Unexplored Research Avenues and Challenges
Despite the robust foundation of pyrazole chemistry, several research avenues for this compound remain largely unexplored. A primary area for future investigation is the comprehensive evaluation of its biological activity profile. Given the known pharmacological activities of pyrazole derivatives, systematic screening of this compound for various therapeutic targets is warranted. mdpi.comnih.gov
Unexplored Research Avenues:
| Research Area | Description |
| Pharmacological Screening | Systematic evaluation of anticancer, anti-inflammatory, antimicrobial, and antiviral activities. |
| Agrochemical Potential | Investigation of its efficacy as a potential herbicide, insecticide, or fungicide. |
| Material Science Applications | Exploration of its use in the development of dyes, fluorescent probes, or corrosion inhibitors. nih.govbohrium.com |
| Mechanistic Studies | Elucidation of the mechanism of action for any identified biological activities. |
| Derivative Synthesis | Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR). |
One of the primary challenges in the study of novel compounds like this compound is the initial scarcity of dedicated research. Overcoming this requires foundational studies to establish efficient and scalable synthetic routes, followed by comprehensive characterization and biological screening. Another challenge lies in predicting the specific biological targets of this compound without extensive experimental data. Computational modeling and docking studies could serve as a valuable initial step to identify potential protein interactions and guide experimental work. nih.gov
Potential for Development of Advanced Synthetic and Application Methodologies
The future development of this compound will likely benefit from advancements in synthetic chemistry and application-focused research. The principles of green chemistry, such as the use of environmentally benign solvents and catalysts, will be crucial in developing sustainable synthetic protocols. mdpi.comresearchgate.net
Flow chemistry presents another promising avenue for the synthesis of this compound and its derivatives, offering advantages in terms of safety, scalability, and reaction control. nih.gov The development of one-pot, multicomponent reactions for the synthesis of highly functionalized pyrazoles could also streamline the production of novel analogs of this compound. mdpi.com
In terms of applications, the 2-bromo-substituent on the phenyl ring serves as a versatile handle for further chemical modifications through cross-coupling reactions. This opens up possibilities for creating more complex molecules with tailored properties. For instance, Suzuki, Heck, or Sonogashira coupling reactions could be employed to introduce new functional groups at this position, potentially leading to compounds with enhanced biological activity or novel material properties.
Broader Impact on Chemical Sciences and Related Scientific Disciplines
The study of this compound, while specific, contributes to the broader understanding of structure-activity relationships within the pyrazole class of compounds. Each new derivative that is synthesized and characterized adds a valuable data point to the collective knowledge of how subtle structural modifications can influence chemical and biological properties.
This research has the potential to impact several scientific disciplines:
Medicinal Chemistry : The discovery of novel biological activities for this compound could lead to the development of new therapeutic agents. nih.govrroij.com The pyrazole scaffold is a privileged structure in drug discovery, and new derivatives are constantly sought after. mdpi.com
Agrochemical Science : Should this compound or its derivatives exhibit potent herbicidal or insecticidal properties, it could contribute to the development of new crop protection agents. nih.gov
Material Science : The exploration of its photophysical properties could lead to applications in organic electronics or as fluorescent markers.
Organic Synthesis : The development of novel synthetic routes to this and related compounds can provide synthetic chemists with new tools and strategies for constructing complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
